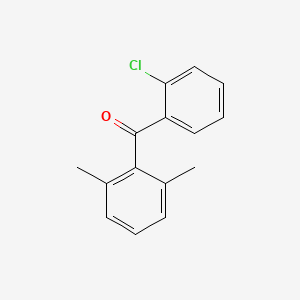

2-Chloro-2',6'-dimethylbenzophenone

Description

2-Chloro-2',6'-dimethylbenzophenone is a substituted benzophenone derivative featuring a chlorine atom at the 2-position of one benzene ring and methyl groups at the 2' and 6' positions of the second benzene ring. Benzophenones are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable electronic properties via substituent modifications .

Properties

IUPAC Name |

(2-chlorophenyl)-(2,6-dimethylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-10-6-5-7-11(2)14(10)15(17)12-8-3-4-9-13(12)16/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXYKSFNXPQYCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2’,6’-dimethylbenzophenone typically involves the chlorination of 2,6-dimethylbenzophenone. One common method includes the reaction of 2,6-dimethylbenzophenone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

- Dissolve 2,6-dimethylbenzophenone in an appropriate solvent such as dichloromethane.

- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.

- Continue the reaction for several hours until the completion is confirmed by thin-layer chromatography (TLC).

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 2-Chloro-2’,6’-dimethylbenzophenone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2’,6’-dimethylbenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the carbonyl group can yield alcohols.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) in methanol.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether.

Major Products

Substitution: Formation of 2-methoxy-2’,6’-dimethylbenzophenone.

Oxidation: Formation of 2-chloro-2’,6’-dimethylbenzoic acid.

Reduction: Formation of 2-chloro-2’,6’-dimethylbenzyl alcohol.

Scientific Research Applications

2-Chloro-2’,6’-dimethylbenzophenone is used in various scientific research applications:

Chemistry: As an intermediate in organic synthesis and as a photoinitiator in polymer chemistry.

Biology: In studies involving photodynamic therapy, where it acts as a photosensitizer.

Industry: Utilized in the production of UV-curable coatings, adhesives, and inks.

Mechanism of Action

The mechanism of action of 2-Chloro-2’,6’-dimethylbenzophenone involves its ability to absorb UV light and generate reactive oxygen species (ROS). These ROS can induce oxidative stress in biological systems, leading to cell damage or death. The compound’s molecular targets include cellular membranes, proteins, and DNA, where it can cause structural and functional alterations.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 2-Chloro-2',6'-dimethylbenzophenone with structurally related compounds, emphasizing substituent positions, molecular properties, and synthesis:

Key Differences and Trends

Methoxy vs. Methyl Groups: Methoxy groups (electron-donating) in 4-Chloro-2',6'-dimethoxybenzophenone increase solubility in polar solvents, whereas methyl groups (electron-neutral) in 2',6'-dimethyl derivatives may enhance hydrophobicity .

Synthetic Accessibility: The 80% yield reported for 4-Chloro-2',6'-dimethoxybenzophenone highlights the efficiency of Fries rearrangements for benzophenone synthesis . Amino-nitro derivatives (e.g., 2-Amino-2'-chloro-5-nitrobenzophenone) require multi-step functionalization, limiting scalability compared to simpler methyl/chloro analogs .

Applications: Pharmaceutical Intermediates: Amino-substituted derivatives (e.g., 2-Amino-5-chlorobenzophenone) are precursors in drug synthesis, whereas dimethyl/deuterated analogs are used in materials science and spectroscopy . Safety and Handling: 3,4-Dimethylbenzophenone’s safety data sheet (SDS) underscores the importance of substituent positions in toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.